molecular formula C8H14O3 B13582613 3-Cyclopropyl-3-hydroxypentanoic acid

3-Cyclopropyl-3-hydroxypentanoic acid

Cat. No.: B13582613
M. Wt: 158.19 g/mol
InChI Key: MVNGATOCDBXATI-UHFFFAOYSA-N
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Description

3-Cyclopropyl-3-hydroxypentanoic acid is an organic compound characterized by a cyclopropyl group attached to a hydroxylated pentanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclopropyl-3-hydroxypentanoic acid can be achieved through several methods. One common approach involves the hydrolysis of cyclopropyl cyanide, which is then followed by the addition of water and subsequent heating . Another method includes the action of alkali on ethyl γ-chlorobutyrate . These methods typically require careful control of reaction conditions to ensure high yields and purity of the final product.

Industrial Production Methods: Industrial production of this compound may involve large-scale hydrolysis processes, utilizing robust reaction setups to handle the vigorous reactions and ensure safety. The use of automated systems for precise addition of reagents and temperature control is crucial in industrial settings to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions: 3-Cyclopropyl-3-hydroxypentanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. The cyclopropyl group can be functionalized through transition-metal catalysis, such as palladium-catalyzed cross-coupling reactions .

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Conditions for these reactions often involve specific temperatures and solvents to optimize the reaction rates and yields.

Major Products: The major products formed from the reactions of this compound depend on the type of reaction. For instance, oxidation may yield cyclopropyl ketones, while reduction can produce cyclopropyl alcohols. Substitution reactions can introduce various functional groups onto the cyclopropyl ring, enhancing the compound’s versatility.

Mechanism of Action

The mechanism of action of 3-Cyclopropyl-3-hydroxypentanoic acid involves its interaction with specific molecular targets and pathways. The cyclopropyl group can induce strain in the molecule, affecting its reactivity and interactions with enzymes and receptors . The hydroxyl group can participate in hydrogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds: Similar compounds to 3-Cyclopropyl-3-hydroxypentanoic acid include (S)-3-hydroxypentanoic acid and other cyclopropyl-containing carboxylic acids . These compounds share structural similarities but differ in their functional groups and reactivity.

Uniqueness: this compound is unique due to its combination of a cyclopropyl ring and a hydroxylated pentanoic acid chain. This structural motif imparts distinct chemical properties, such as increased ring strain and potential for diverse chemical modifications, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C8H14O3

Molecular Weight

158.19 g/mol

IUPAC Name

3-cyclopropyl-3-hydroxypentanoic acid

InChI

InChI=1S/C8H14O3/c1-2-8(11,5-7(9)10)6-3-4-6/h6,11H,2-5H2,1H3,(H,9,10)

InChI Key

MVNGATOCDBXATI-UHFFFAOYSA-N

Canonical SMILES

CCC(CC(=O)O)(C1CC1)O

Origin of Product

United States

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